2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate, which can be synthesized from catechol and ethylene glycol under acidic conditions . The next step involves the formation of the pyridazinone ring, which can be achieved through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The benzodioxin and pyridazinone moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Shares the benzodioxin core but differs in the attached functional groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Another compound with a benzodioxin core, but with different substituents.
Uniqueness
What sets 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one apart is its combination of the benzodioxin and pyridazinone moieties, along with the specific substituents. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H17FN2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C21H17FN2O5/c1-27-19-11-14(22)3-4-15(19)16-5-7-21(26)24(23-16)12-17(25)13-2-6-18-20(10-13)29-9-8-28-18/h2-7,10-11H,8-9,12H2,1H3 |
InChI Key |
MOESFHGWFMBHTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.